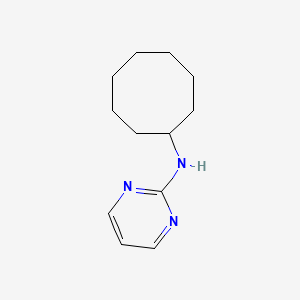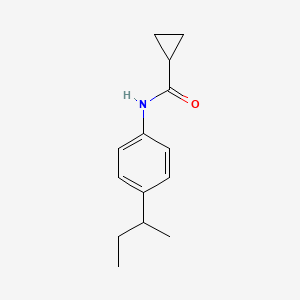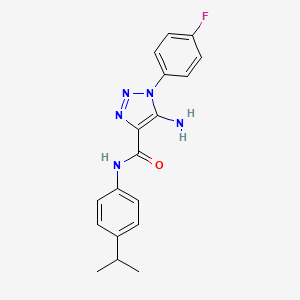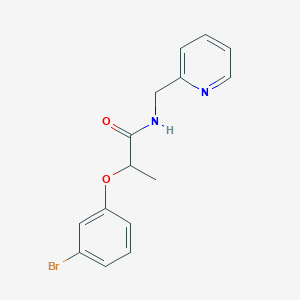
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by researchers at the University of Illinois at Chicago. Since then, AG490 has been used in a variety of studies to investigate its mechanism of action and potential applications in various fields.
作用機序
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone binds to the ATP-binding site of JAKs, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cytokine and growth factor signaling, leading to the suppression of cell growth and proliferation. This compound has been shown to selectively inhibit JAK2 and JAK3, making it a useful tool for studying the specific roles of these kinases in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-proliferative effects, this compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate immune responses. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using 3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone in lab experiments is its specificity for JAK2 and JAK3, which allows for the selective inhibition of these kinases without affecting other signaling pathways. However, this compound has been shown to have off-target effects on other kinases, such as epidermal growth factor receptor (EGFR) and Src family kinases. This can complicate the interpretation of experimental results and requires careful control experiments to ensure that the observed effects are specific to JAK inhibition.
将来の方向性
There are many potential future directions for research involving 3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the kinase. Another area of interest is the investigation of the role of JAK signaling in various diseases, such as autoimmune disorders and neurological disorders. Additionally, the use of this compound as a tool for studying JAK signaling in various cellular processes is likely to continue to be an important area of research.
合成法
The synthesis of 3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone involves several steps, including the reaction of 2-nitrobenzaldehyde with glycine, followed by cyclization and reduction to form the isoindolinone ring. The imidazole group is then added through a reaction with 1H-imidazole-2-carboxylic acid. The final product is obtained through purification and crystallization.
科学的研究の応用
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors. This inhibition can lead to the suppression of cell growth and proliferation, making this compound a promising candidate for cancer treatment.
特性
IUPAC Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-9-7-3-1-2-4-8(7)11(16,14-9)10-12-5-6-13-10/h1-6,16H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOLXUIUXLVXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=NC=CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*)-4-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4996924.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996932.png)


![(2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine oxalate](/img/structure/B4996966.png)
![N'-{4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4996980.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide](/img/structure/B4996986.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4996992.png)
![3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4996993.png)



![4-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4997018.png)
![4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4997032.png)